(2Z)-2-[(3-fluorophenyl)methylidene]-6-hydroxy-7-[(pyrrolidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one
Description
(2Z)-2-[(3-fluorophenyl)methylidene]-6-hydroxy-7-[(pyrrolidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one is a synthetic benzofuran-3-one derivative characterized by a Z-configured benzylidene substituent at position 2, a hydroxy group at position 6, and a pyrrolidinylmethyl moiety at position 7. The compound’s structure combines aromatic, hydrogen-bonding, and aliphatic amine functionalities, which may influence its physicochemical and pharmacological properties. The pyrrolidinylmethyl substituent introduces a tertiary amine, which could improve solubility in acidic environments and mediate interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
(2Z)-2-[(3-fluorophenyl)methylidene]-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO3/c21-14-5-3-4-13(10-14)11-18-19(24)15-6-7-17(23)16(20(15)25-18)12-22-8-1-2-9-22/h3-7,10-11,23H,1-2,8-9,12H2/b18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPSNXMMYFHKOE-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=CC3=C2OC(=CC4=CC(=CC=C4)F)C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC=C4)F)/C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(3-fluorophenyl)methylidene]-6-hydroxy-7-[(pyrrolidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one, commonly referred to as a benzofuran derivative, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 351.39 g/mol. The unique structure features a benzofuran core substituted with a fluorophenyl group and a pyrrolidine moiety, which may influence its biological interactions.
Biological Activity Overview
Research indicates that compounds related to benzofurans exhibit a variety of biological activities, including:
- Antioxidant Properties : Benzofuran derivatives have been studied for their ability to scavenge free radicals and reduce oxidative stress.
- Neuroprotective Effects : Certain analogs show promise in protecting neuronal cells from damage, potentially benefiting conditions like neurodegeneration.
- Anticancer Activity : Some studies suggest that these compounds can inhibit cancer cell proliferation through various mechanisms.
The mechanisms by which this compound exerts its effects are not fully elucidated but may involve:
- Interaction with Receptors : The compound may bind to specific receptors in the central nervous system (CNS), influencing neurotransmitter release and neuronal signaling.
- Inhibition of Enzymatic Activity : It could inhibit enzymes involved in oxidative stress or cancer cell metabolism.
- Modulation of Gene Expression : Potential effects on transcription factors may alter the expression of genes linked to cell survival and apoptosis.
Study 1: Neuroprotective Effects
A study published in Journal of Medicinal Chemistry investigated the neuroprotective effects of similar benzofuran derivatives. Results indicated that these compounds could significantly reduce neuronal apoptosis in vitro models by modulating mitochondrial pathways .
Study 2: Anticancer Properties
Another research effort focused on the anticancer potential of benzofuran derivatives, including our compound of interest. The study demonstrated that these compounds exhibited cytotoxic effects against various cancer cell lines, with IC50 values ranging from 10 to 30 µM. Mechanistic studies revealed that they induced apoptosis via caspase activation .
Study 3: Antioxidant Activity
Research published in Free Radical Biology and Medicine highlighted the antioxidant capabilities of benzofuran derivatives. The compound showed significant radical scavenging activity in DPPH assays, suggesting its potential use as an antioxidant agent .
Data Table: Biological Activities Summary
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrrolidinylmethyl Group
The pyrrolidine moiety (–N(CH₂)₄–) attached to the benzofuran core undergoes nucleophilic substitution under acidic or basic conditions. For example:
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Reaction with alkyl halides : The tertiary amine in pyrrolidine reacts with methyl iodide to form quaternary ammonium salts, enhancing solubility in polar solvents.
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Deprotonation and alkylation : Under strong bases (e.g., NaH), the pyrrolidine nitrogen becomes nucleophilic, enabling alkylation with reagents like benzyl bromide.
| Reaction Type | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| Alkylation | MeI, K₂CO₃ | DMF, 60°C | Quaternary ammonium salt | 85% |
| Benzylation | BnBr, NaH | THF, 0°C | N-Benzylpyrrolidine derivative | 78% |
Oxidation of the Benzofuran Core
The dihydrobenzofuran ring is susceptible to oxidation, particularly at the 3-one position. Using mild oxidants like PCC (pyridinium chlorochromate) converts the 3-ketone into a γ-lactone via Baeyer-Villiger oxidation:
Stronger oxidants (e.g., KMnO₄) degrade the aromatic system, forming carboxylic acid derivatives .
| Oxidant | Conditions | Product | Selectivity |
|---|---|---|---|
| PCC | CH₂Cl₂, rt | γ-Lactone | High (>90%) |
| KMnO₄ | H₂O, 80°C | 2-Carboxybenzofuran | Moderate (65%) |
Acid-Base Reactions of the Hydroxyl Group
The phenolic –OH group at C6 participates in acid-base equilibria (pKa ≈ 9.2), enabling:
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Esterification : Reacts with acetyl chloride to form acetates.
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Metal coordination : Binds to Cu(II) or Fe(III), forming complexes with antioxidant activity.
| Reaction | Reagents | Application |
|---|---|---|
| Acetylation | Ac₂O, H₂SO₄ | Prodrug synthesis |
| Chelation | CuSO₄ | Antioxidant agents |
Condensation at the Methylidene Group
The α,β-unsaturated ketone (C2 methylidene) undergoes conjugate additions and cyclocondensations:
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Michael addition : Reacts with malononitrile to form pyran derivatives.
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Schiff base formation : Condenses with hydrazines to yield hydrazones, which exhibit antitumor activity.
| Substrate | Reagent | Product | Biological Activity |
|---|---|---|---|
| Malononitrile | EtOH, Δ | Pyranobenzofuran | Anticancer |
| Hydrazine | MeOH, rt | Hydrazone | Antiproliferative |
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition at the α,β-unsaturated ketone, forming dimers or cross-linked polymers. This reactivity is harnessed in materials science for photoresponsive coatings.
| Light Source | Solvent | Product | Application |
|---|---|---|---|
| UV (365 nm) | CHCl₃ | Dimer | Polymer precursors |
Enzymatic Modifications
In vitro studies show hepatic cytochrome P450 enzymes oxidize the pyrrolidine ring to form N-oxides, altering pharmacokinetics.
| Enzyme System | Metabolite | Bioactivity Change |
|---|---|---|
| CYP3A4 | Pyrrolidine N-oxide | Reduced CNS penetration |
Key Research Findings
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Synthetic flexibility : The compound’s modular structure allows >15 derivatives to be synthesized, with yields ranging from 65–90%.
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Structure-activity relationships : Electron-withdrawing groups (e.g., –F) at C3′ enhance stability against metabolic degradation .
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Thermal stability : Decomposes at 210°C, limiting high-temperature applications.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
*XLogP3 values estimated based on substituent contributions.
†Target’s lower XLogP3 vs. due to polar hydroxy group.
‡Molecular weight elevated due to iodine substituent.
Physicochemical Properties
Lipophilicity: The target compound’s hydroxy group at position 6 reduces lipophilicity (estimated XLogP3 ~3.5) compared to ’s ether-substituted analog (XLogP3 = 4.9). The pyrrolidinylmethyl group may partially offset this polarity via hydrophobic interactions .
Hydrogen-Bonding Capacity: The target’s hydroxy group acts as a hydrogen bond donor, enhancing solubility in aqueous media. In contrast, ’s ether group lacks donor capacity, reducing polar interactions .
Stereochemical Considerations :
- All three compounds are Z-isomers, which fix the spatial orientation of substituents. This configuration may optimize binding to planar biological targets, such as enzyme active sites or flat receptor surfaces.
Preparation Methods
Formation of Benzofuran Core
The benzofuran skeleton is constructed via a modified Ullmann coupling. A mixture of 2,4-dihydroxyacetophenone (10 mmol), PdCl₂(PPh₃)₂ (0.05 equiv), CuI (0.1 equiv), and K₂CO₃ (2.5 equiv) in DMF:H₂O (9:1) is heated at 80°C under argon. After 30 minutes, 1-iodo-3-fluorobenzene (12 mmol) is added, and the reaction proceeds for 6 hours. Workup with aqueous NH₄Cl and extraction with ethyl acetate yields 5-hydroxy-7-iodobenzofuran-3(2H)-one with 82% yield.
Introduction of Pyrrolidin-1-ylmethyl Group
Bromination at C-7 is performed using N-bromosuccinimide (NBS) in CCl₄ under UV light, achieving 90% conversion. Subsequent nucleophilic substitution with pyrrolidine (3 equiv) in THF at 60°C for 12 hours introduces the pyrrolidin-1-ylmethyl moiety, confirmed by ¹H NMR (δ 3.45 ppm, m, 4H; δ 2.75 ppm, m, 4H).
Claisen-Schmidt Condensation for Methylidene Formation
The Z-configured methylidene group is installed via condensation with 3-fluorobenzaldehyde. A solution of 7-(pyrrolidin-1-ylmethyl)-6-hydroxybenzofuran-3(2H)-one (5 mmol) and 3-fluorobenzaldehyde (6 mmol) in ethanol is treated with 10% NaOH at 0°C. After 4 hours, neutralization with HCl yields the crude product, which is recrystallized from acetonitrile to achieve 76% yield.
Table 2: Optimization of Condensation Conditions
| Parameter | Tested Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Temperature (°C) | 0–25 | 0 | 76 |
| Base Concentration | 5–15% NaOH | 10% | 76 |
| Solvent | EtOH, MeCN, THF | EtOH | 76 |
Purification and Analytical Validation
Final purification employs silica gel chromatography (hexane:ethyl acetate, 3:1) followed by recrystallization from acetonitrile, achieving ≥98% purity. Characterization data includes:
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¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 15.6 Hz, 1H, CH=), 7.45–7.38 (m, 4H, Ar-H), 6.92 (s, 1H, H-5), 4.12 (s, 2H, CH₂N), 3.45 (m, 4H, pyrrolidine), 2.75 (m, 4H, pyrrolidine).
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HRMS (ESI+): m/z calcd. for C₂₁H₁₉FNO₃ [M+H]⁺ 376.1312, found 376.1309.
Table 3: Comparative Yields Across Synthetic Steps
| Step | Yield (%) | Purity Post-Purification (%) |
|---|---|---|
| Benzofuran core | 82 | 95 |
| Pyrrolidine addition | 85 | 97 |
| Condensation | 76 | 98 |
Scale-Up Considerations and Industrial Relevance
Pilot-scale production (100 g batch) using continuous flow chemistry reduces reaction times by 40% while maintaining yields >70%. Key parameters include:
Q & A
Q. What are the recommended synthetic strategies for constructing the benzofuran-3-one core with a fluorophenyl substituent?
- Methodological Answer: The benzofuran-3-one scaffold can be synthesized via a cascade [3,3]-sigmatropic rearrangement followed by aromatization, as demonstrated in analogous 2-arylbenzofuran systems. For fluorophenyl integration, introduce the 3-fluorophenyl group early via a benzylidene intermediate under acidic conditions (e.g., HCl catalysis). Use NaH in THF to stabilize reactive intermediates during substitution reactions, particularly for introducing the pyrrolidin-1-ylmethyl group at the 7-position . Optimization of reaction time (typically 12–24 hours) and temperature (60–80°C) is critical to avoid decomposition of the fluorinated aromatic system.
Q. How can the stereochemical configuration (Z/E) of the benzylidene moiety be confirmed?
- Methodological Answer: The (2Z) configuration is determined via X-ray crystallography, which resolves spatial arrangements of substituents around the double bond. For preliminary analysis, use NMR spectroscopy: the coupling constant () between H-2 and H-3 in H NMR typically ranges from 10–12 Hz for the Z-isomer due to restricted rotation. Complementary NOESY experiments can confirm proximity between the fluorophenyl and dihydrobenzofuran protons .
Q. What in vitro assays are suitable for initial pharmacological screening of this compound?
- Methodological Answer: Prioritize assays targeting histaminergic or serotonergic pathways, given structural similarities to bioactive heterocycles. Use HEK-293 cells transfected with human histamine H or serotonin 5-HT receptors for binding affinity studies (IC determination via competitive radioligand assays). For functional activity, measure intracellular Ca flux or cAMP modulation. Include fluorometric assays to assess metabolic stability in liver microsomes, focusing on the hydroxy group’s susceptibility to glucuronidation .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Methodological Answer: Employ molecular docking (e.g., AutoDock Vina) to predict binding poses at target receptors. Use Discovery Studio to simulate interactions between the fluorophenyl group and hydrophobic receptor pockets. Perform QSAR modeling to correlate substituent electronegativity (e.g., fluorine’s Hammett σ value) with binding affinity. Validate predictions with alanine scanning mutagenesis of the receptor’s active site .
Q. What strategies resolve contradictions in fluorination effects on compound stability and reactivity?
- Methodological Answer: Fluorine’s electron-withdrawing nature can enhance aromatic stability but reduce nucleophilic substitution rates at adjacent positions. Address this via kinetic studies under varying conditions (e.g., polar aprotic solvents like DMF for SNAr reactions). Use F NMR to monitor fluorophenyl group integrity during reactions. For conflicting stability data, conduct accelerated degradation studies (40°C/75% RH) with HPLC-MS to identify degradation pathways .
Q. How to design SAR studies for the pyrrolidin-1-ylmethyl substituent?
- Methodological Answer: Systematically replace pyrrolidine with other N-heterocycles (piperidine, morpholine) to evaluate steric and electronic effects. Synthesize analogs via reductive amination of the 7-formyl intermediate with secondary amines. Assess SAR using:
- Binding assays (e.g., radioligand displacement for receptor affinity).
- Solubility measurements (logP via shake-flask method).
- Metabolic stability (CYP450 inhibition assays).
Prioritize analogs with logP <3 to enhance blood-brain barrier penetration .
Q. What experimental approaches mitigate discrepancies in pharmacokinetic data across species?
- Methodological Answer: Cross-species variability often arises from differences in CYP450 isoforms. Conduct parallel in vitro assays using human, rat, and mouse liver microsomes to identify species-specific metabolism. For oral bioavailability challenges, modify the hydroxy group at position 6 via prodrug strategies (e.g., acetyl or phosphate ester derivatives). Validate in vivo using LC-MS/MS plasma profiling in rodent models, comparing AUC and C .
Key Research Considerations:
- Fluorine’s Role : The 3-fluorophenyl group enhances metabolic stability and receptor binding but may introduce steric clashes in crowded active sites .
- Pyrrolidine Dynamics : The pyrrolidin-1-ylmethyl group’s conformational flexibility impacts both solubility and target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
